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Wortmannin-Rapamycin Conjugate

Cat. No.: B157839
M. Wt: 1599.0 g/mol
InChI Key: GVMCLKAVNVFURS-GNVICUCWSA-N
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Description

Significance of the Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (B549165) (mTOR) Pathway in Cellular Regulation

The Phosphatidylinositol 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes essential for normal cell function. wikipedia.orgfrontiersin.org This pathway is intricately involved in regulating cell cycle progression, proliferation, growth, survival, and metabolism. wikipedia.orgfrontiersin.orgmdpi.com Activation of the PI3K/AKT/mTOR pathway is initiated by various extracellular stimuli, such as growth factors and hormones, which bind to receptor tyrosine kinases on the cell surface. frontiersin.orgnih.gov This triggers the activation of PI3K, which in turn phosphorylates and activates AKT. wikipedia.org AKT then modulates a variety of downstream targets, including the mTOR complex, which plays a central role in protein synthesis and cell growth. frontiersin.org The pathway is a master regulator of cellular processes, and its dysregulation is a hallmark of many human cancers. mdpi.comnih.gov In many cancerous conditions, this pathway is overactive, leading to reduced apoptosis (programmed cell death) and unchecked cell proliferation. wikipedia.org

The mTOR protein exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.gov mTORC1 is a key regulator of cell growth and proliferation by controlling the synthesis of proteins, lipids, and nucleotides. nih.gov It integrates signals from growth factors, nutrients, and cellular energy levels. nih.gov mTORC2 is primarily responsive to growth factors and is crucial for cell survival and cytoskeletal organization. nih.gov The intricate connections within this pathway mean that targeting its components has become a major focus in the development of cancer therapies. frontiersin.orgnih.gov

Rationale for Combined PI3K and mTOR Pathway Targeting in Pathological States

The hyperactivation of the PI3K/AKT/mTOR signaling pathway is a frequent event in various types of cancer, contributing to tumor growth, survival, and resistance to conventional therapies. nih.govacs.org Both PI3K and mTOR work together synergistically to promote these oncogenic processes. nih.govacs.org Therefore, simultaneously targeting both PI3K and mTOR presents a compelling strategy for achieving a more robust and synergistic anticancer effect. nih.govacs.org

Targeting only a single component of the pathway can sometimes lead to feedback activation of other branches of the pathway, which can compromise the effectiveness of the treatment. nih.govphysiology.org For instance, inhibitors of mTORC1 can lead to the feedback activation of the PI3K/Akt signaling pathway. nih.govphysiology.org By employing dual inhibitors that block both PI3K and mTOR, it is possible to overcome this feedback loop, leading to a more comprehensive and sustained inhibition of the entire pathway. nih.govaacrjournals.org This dual inhibition strategy has the potential to be more effective across a broader range of cancer genotypes and may induce apoptosis in a wider variety of cell types compared to single-target agents. aacrjournals.org The development of dual PI3K/mTOR inhibitors is considered a promising approach in cancer treatment, with the potential for high potency and reduced drug resistance. nih.gov

Overview of Wortmannin (B1684655) and Rapamycin as Individual Pathway Modulators

Wortmannin and Rapamycin are two well-characterized natural products that act as inhibitors of the PI3K/AKT/mTOR pathway, albeit through different mechanisms.

Wortmannin is a fungal metabolite that acts as a potent, irreversible, and covalent inhibitor of PI3K enzymes. drugbank.comacs.orgstemcell.com It binds to the catalytic subunit of PI3K, effectively blocking its lipid kinase activity. acs.org While it is a powerful research tool for studying the PI3K pathway, its clinical development has been hampered by issues such as instability and toxicity. pnas.orgacs.org At higher concentrations, Wortmannin can also inhibit other related kinases, including mTOR. stemcell.comembopress.org

Rapamycin (also known as Sirolimus) is a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus. agscientific.com It functions as an allosteric inhibitor of mTOR by first forming a complex with the intracellular protein FKBP12. nih.govagscientific.com This Rapamycin-FKBP12 complex then binds to the FRB domain of mTOR, specifically inhibiting the activity of mTOR Complex 1 (mTORC1). agscientific.com This inhibition disrupts downstream signaling, leading to a decrease in protein synthesis and cell cycle arrest in the G1 phase. nih.gov While effective at inhibiting mTORC1, Rapamycin treatment can lead to the activation of PI3K signaling through the relief of a negative feedback loop, a phenomenon that can limit its anticancer efficacy. nih.gov

Conceptual Framework of Hybrid Inhibitor Design for Synergistic Pathway Modulation

The limitations of using Wortmannin and Rapamycin as individual agents, coupled with the strong rationale for dual PI3K/mTOR inhibition, led to the conceptualization of hybrid inhibitors. The design of a Wortmannin-Rapamycin conjugate represents a novel approach to simultaneously deliver both inhibitors to cancer cells. nih.govacs.org

This strategy involves chemically linking a Wortmannin analogue to a Rapamycin analogue via a cleavable linker. nih.govacs.org The resulting conjugate is designed to act as a prodrug, which upon administration, is hydrolyzed in vivo to release the two individual, highly potent inhibitors. nih.govbiomol.com This approach offers several potential advantages:

Synergistic Efficacy: By releasing both a PI3K and an mTOR inhibitor, the conjugate can achieve a more comprehensive blockade of the PI3K/AKT/mTOR pathway, potentially leading to enhanced antitumor activity. nih.govacs.org

Improved Physicochemical Properties: Conjugation can improve the solubility and formulation of the parent compounds. For example, certain Wortmannin-Rapamycin conjugates have demonstrated enhanced water solubility compared to the individual components. acs.org

Enhanced Tolerability: The controlled release of the active inhibitors from the conjugate could potentially lead to a better safety profile compared to the administration of a physical mixture of the two drugs. nih.govbiomol.com

One specific example is a diester-linked conjugate of 17-hydroxywortmannin (B26595) and rapamycin. nih.gov This conjugate, upon hydrolysis, releases the active forms of both inhibitors, demonstrating the feasibility and potential of this hybrid inhibitor design. nih.gov Research in this area has shown that such conjugates can be highly effective in preclinical cancer models. nih.govbiomol.com

Research Findings on Wortmannin-Rapamycin Conjugates

Conjugate/Study AspectKey FindingsReference
Conjugate 7c (Suberate Linker)Demonstrated profound activity in U87MG mouse xenografts. Completely inhibited the growth of HT29 tumors at 15 mg/kg. Showed superior efficacy over individual inhibitors in the A498 renal tumor model. Enhanced solubility compared to rapamycin and a physical mixture of the inhibitors. nih.gov
In Vivo HydrolysisDiester-linked conjugates are designed to undergo in vivo hydrolysis, releasing the two highly potent inhibitors. nih.govacs.org
Combination with BevacizumabThe this compound, in combination with the VEGF-blocker bevacizumab, produced substantial regression of larger A498 tumors. biomol.com
TolerabilityThe conjugate was better tolerated than an equivalent mixture of the individual inhibitors. nih.govbiomol.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C88H131N3O23 B157839 Wortmannin-Rapamycin Conjugate

Properties

IUPAC Name

8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20-,28-21-,52-29-,56-43-,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMCLKAVNVFURS-GNVICUCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H131N3O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1599.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Design and Chemical Synthesis of Wortmannin Rapamycin Conjugates

Design Principles for Prodrug-Linked Hybrid Inhibitors

The core principle behind Wortmannin-Rapamycin conjugates lies in the concept of a prodrug-linked hybrid inhibitor. This design strategy involves covalently linking two distinct pharmacophores, in this case, a Wortmannin (B1684655) analogue and a Rapamycin (B549165) analogue, through a linker that is designed to be cleaved under specific physiological conditions, thereby releasing the two active inhibitors. nih.govacs.org

Key design principles include:

Dual Targeting: The primary goal is to simultaneously inhibit both PI3K and mTOR, which are key components of a signaling pathway crucial for cell growth, proliferation, and survival. nih.govacs.orgaacrjournals.org Hyperactivation of this pathway is a common feature in many cancers. nih.govacs.org

Synergistic Efficacy: By targeting two points in the same pathway, the conjugate aims to overcome resistance mechanisms and achieve a greater therapeutic effect than the sum of the individual drugs. nih.govacs.org For instance, inhibiting mTOR alone with rapamycin can sometimes lead to a feedback activation of Akt, which can be mitigated by the simultaneous inhibition of PI3K by wortmannin. aacrjournals.org

Prodrug Strategy: The conjugate itself is designed to be inactive or have low activity. The active drugs are released upon the cleavage of the linker, which can be designed to occur preferentially within the target tissue or cells, thereby potentially reducing systemic toxicity. nih.govacs.orgnih.gov

Improved Physicochemical Properties: The conjugation strategy can be leveraged to enhance properties such as solubility and stability. For example, some Wortmannin-Rapamycin conjugates have demonstrated enhanced water solubility compared to the parent compounds. nih.govacs.orgacs.org

Methodologies for Conjugation of Wortmannin Analogues with Rapamycin Analogues

The synthesis of Wortmannin-Rapamycin conjugates involves the chemical ligation of modified versions of the two parent molecules. nih.govacs.org This process requires careful selection of reactive sites on both Wortmannin and Rapamycin to ensure that the biological activity of the released drugs is preserved.

Typically, a derivative of Wortmannin, such as 17-hydroxywortmannin (B26595), is used. The hydroxyl group at the C17 position provides a convenient handle for conjugation without significantly compromising its PI3K inhibitory activity. nih.govacs.orgcaymanchem.com Similarly, analogues of Rapamycin are utilized where a suitable functional group is introduced for linkage, often at the C40 or C42 hydroxyl group, as modifications at these positions are known to have minimal impact on its mTOR-inhibiting function. google.combiorxiv.org

The conjugation is often achieved through the formation of an ester linkage, creating a diester-linked conjugate. nih.govacs.org This involves reacting the hydroxyl group of the Wortmannin analogue with one end of a bifunctional linker and the hydroxyl group of the Rapamycin analogue with the other end.

Exploration of Linker Chemistries for Controlled Release

The linker is a critical component of the conjugate, as its chemical nature dictates the release kinetics of the active drugs. nih.govmdpi.combiosyn.com The ideal linker should be stable in circulation to prevent premature drug release but should be readily cleaved at the target site. mdpi.com

For Wortmannin-Rapamycin conjugates, diester linkers are commonly employed. nih.govacs.org The hydrolysis of these ester bonds, often catalyzed by esterases present in the body, leads to the release of the Wortmannin and Rapamycin analogues. nih.govacs.org

The structure of the linker can be varied to fine-tune the release rate. Factors that can be modulated include:

Linker Length: The length of the carbon chain in the dicarboxylic acid linker can influence the rate of hydrolysis. nih.gov

Steric Hindrance: Introducing bulky groups near the ester bonds can sterically hinder enzymatic access and slow down the release rate.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups in the linker can alter the susceptibility of the ester bonds to hydrolysis. biosyn.com

The goal is to achieve a controlled and sustained release of the two inhibitors, maintaining their concentrations within a therapeutic window and potentially improving the tolerability of the treatment compared to a simple mixture of the two drugs. nih.govacs.org

Approaches to Enhance Compound Solubility and Distribution through Conjugation Strategies

A significant advantage of the conjugation approach is the potential to improve the physicochemical properties of the parent drugs, particularly their solubility. acs.orgnih.gov Both Wortmannin and Rapamycin have limited aqueous solubility, which can pose challenges for formulation and administration. nih.gov

Conjugation can enhance solubility in several ways:

Introduction of Hydrophilic Moieties: The linker itself can be designed to be more hydrophilic. For example, incorporating polar groups like polyethylene (B3416737) glycol (PEG) into the linker can significantly increase the water solubility of the conjugate. americanpharmaceuticalreview.comevidentic.com

Altered Crystal Packing: The conjugate will have different solid-state properties compared to the individual components, which can lead to improved dissolution characteristics.

Research has shown that certain Wortmannin-Rapamycin conjugates exhibit enhanced water solubility compared to rapamycin and a mixture of the two parent inhibitors. nih.govacs.orgacs.org This improved solubility can facilitate formulation and may lead to better bioavailability and distribution in the body. chemrxiv.orgmdpi.com

Structural Elucidation of Wortmannin-Rapamycin Conjugate Variants

The characterization and structural elucidation of newly synthesized Wortmannin-Rapamycin conjugates are crucial to confirm their chemical identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Table 1: Techniques for Structural Elucidation of Wortmannin-Rapamycin Conjugates

TechniquePurposeInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure and connectivity of atoms.¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the formation of the ester linkages and the integrity of the Wortmannin and Rapamycin scaffolds. cdnsciencepub.comnih.gov
Mass Spectrometry (MS) To determine the molecular weight of the conjugate.High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. nih.gov
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate.HPLC analysis allows for the separation of the conjugate from any starting materials, byproducts, or impurities, thus determining its purity. nih.gov
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.IR spectroscopy can confirm the presence of key functional groups such as esters, ketones, and hydroxyl groups.
X-ray Crystallography To determine the three-dimensional structure of the conjugate in the solid state.For crystalline compounds, X-ray crystallography can provide a definitive three-dimensional structure, revealing the spatial arrangement of the Wortmannin and Rapamycin moieties and the linker. nih.gov

Through the application of these techniques, researchers can unequivocally confirm the structure of the synthesized this compound variants, ensuring that the desired molecule has been obtained before proceeding with further biological evaluation.

Molecular Mechanisms of Action and Target Engagement

Dual Inhibition of PI3K Enzymes and mTOR Complex 1 (mTORC1)

The conjugate is engineered as a prodrug, consisting of analogues of 17-hydroxywortmannin (B26595) and Rapamycin (B549165) connected by a linker that is hydrolyzed in vivo to release the two active inhibitors. acs.orgbiomol.com This strategy allows for the coordinated targeting of both PI3K and mTORC1. acs.org

Wortmannin (B1684655), a fungal steroid metabolite, is a potent and irreversible inhibitor of PI3K enzymes. wikipedia.orgmedchemexpress.com It acts as a covalent inhibitor, meaning it forms a permanent bond with its target. wikipedia.orgstemcell.com This irreversible binding occurs at the C20 position of Wortmannin, which is highly reactive. wikipedia.org The primary targets of Wortmannin are the class I, II, and III PI3K enzymes. wikipedia.orgstemcell.com

The PI3K family of enzymes are lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating key second messengers like phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase-1 (PDK1), to the plasma membrane, initiating a downstream signaling cascade. nih.gov By inhibiting PI3K, Wortmannin prevents the formation of PIP3, thereby blocking the activation of this crucial cell survival pathway. wikipedia.orgnih.gov Wortmannin exhibits high potency, with an in vitro inhibitory concentration (IC50) of approximately 5 nM. wikipedia.org While highly potent, at higher concentrations, Wortmannin can also inhibit other related kinases such as mTOR, DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and some phosphatidylinositol 4-kinases. wikipedia.orgstemcell.com

A derivative of Wortmannin, Wortmannin-Rapamycin Conjugate 1, has been shown to inhibit the phosphorylation of AKT in tumors, demonstrating the PI3K-inhibitory action of the Wortmannin component within a conjugate context. medchemexpress.com

Rapamycin functions as a specific inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth and proliferation. ubpbio.comwikipedia.org Rapamycin itself does not directly bind to the active site of mTOR. Instead, it employs a gain-of-function mechanism by first forming a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12). ubpbio.comwikipedia.orgnih.gov This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin binding (FRB) domain of mTOR. nih.govresearchgate.net

This binding event does not inhibit the kinase activity of mTOR directly but rather acts allosterically, primarily affecting the mTORC1 complex. wikipedia.orgnih.gov The mTORC1 complex consists of mTOR, regulatory-associated protein of mTOR (raptor), mammalian LST8 (mLST8), and two negative regulators, proline-rich AKT substrate 40 (PRAS40) and DEPTOR. wikipedia.org The binding of the Rapamycin-FKBP12 complex to the FRB domain of mTOR interferes with the interaction between mTOR and raptor, which is essential for the phosphorylation of downstream mTORC1 substrates. wikipedia.org This interference can also destabilize the integrity of the mTORC1 complex. nih.gov It is important to note that mTORC2, another mTOR complex, is generally considered insensitive to acute Rapamycin treatment because the binding of the Rapamycin-FKBP12 complex is blocked by other components of the mTORC2 complex. researchgate.net

Modulation of Downstream Signaling Nodes within the PI3K/AKT/mTOR Axis

The dual inhibition of PI3K and mTORC1 by the this compound leads to significant alterations in the phosphorylation status and activity of key downstream signaling proteins.

AKT, also known as protein kinase B (PKB), is a central node in the PI3K pathway. nih.gov Its full activation requires phosphorylation at two key sites: threonine 308 (T308) in the activation loop by PDK1, and serine 473 (S473) in the hydrophobic motif by mTORC2. nih.govspandidos-publications.com

The Wortmannin component of the conjugate, by inhibiting PI3K, prevents the generation of PIP3 and the subsequent recruitment of AKT and PDK1 to the cell membrane. nih.gov This directly leads to a reduction in AKT phosphorylation at T308. nih.gov The impact on S473 phosphorylation is more complex. While Rapamycin primarily inhibits mTORC1, prolonged treatment can interfere with the assembly of mTORC2 in some cell types, which could lead to decreased S473 phosphorylation. nih.govnih.gov

However, inhibition of mTORC1 by Rapamycin can also trigger a feedback loop that leads to the hyperphosphorylation of AKT at S473. nih.gov This occurs because S6K1, a downstream target of mTORC1, normally phosphorylates and inhibits insulin (B600854) receptor substrate 1 (IRS-1). When S6K1 is inhibited by Rapamycin, this negative feedback is removed, leading to increased PI3K and subsequent mTORC2-mediated phosphorylation of AKT at S473. nih.gov A this compound has the potential to counteract this feedback activation. The Wortmannin component's inhibition of PI3K would block the signal upstream of both AKT and mTORC2, thus preventing the Rapamycin-induced hyperphosphorylation of AKT. spandidos-publications.comnih.gov Indeed, a furan (B31954) ring-opened derivative of a this compound has been shown to inhibit AKT phosphorylation in tumors. medchemexpress.com

Table 1: Effects of Wortmannin and Rapamycin on AKT Phosphorylation

InhibitorPrimary TargetEffect on AKT Phosphorylation (T308)Effect on AKT Phosphorylation (S473)Notes
Wortmannin PI3K (Inhibition) (Inhibition)Prevents PIP3 formation, blocking PDK1 and mTORC2 activation. nih.govresearchgate.net
Rapamycin mTORC1No direct effect (Feedback Activation) or (Prolonged exposure)Inhibition of S6K1 relieves negative feedback on PI3K. nih.govnih.gov Prolonged exposure may disrupt mTORC2 assembly. nih.gov
This compound PI3K & mTORC1 (Inhibition) (Inhibition)Wortmannin component is expected to dominate and prevent feedback activation. medchemexpress.com

Interactive Data Table: Users can filter by inhibitor to see its specific effects on AKT phosphorylation sites.

Both 4E-BP1 and S6K are major downstream effectors of mTORC1 and play critical roles in protein synthesis. unc.edubioscientifica.com mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). physiology.org This releases eIF4E to participate in the initiation of cap-dependent translation. physiology.org S6K, upon phosphorylation by mTORC1, phosphorylates the ribosomal protein S6 and other substrates, promoting ribosome biogenesis and protein synthesis. unc.edu

The Rapamycin component of the conjugate directly inhibits mTORC1, leading to the dephosphorylation of both 4E-BP1 and S6K. wikipedia.orgphysiology.org Dephosphorylated 4E-BP1 re-binds to and sequesters eIF4E, thus inhibiting translation. tandfonline.com The dephosphorylation of S6K leads to its inactivation. rupress.org

Interestingly, the sensitivity of 4E-BP1 and S6K phosphorylation to Rapamycin can differ. nih.gov S6K phosphorylation is often more sensitive to Rapamycin than 4E-BP1 phosphorylation. nih.gov Complete inhibition of 4E-BP1 phosphorylation may require higher doses or prolonged exposure to Rapamycin. nih.gov The Wortmannin component of the conjugate reinforces the inhibition of S6K and 4E-BP1 phosphorylation by blocking the PI3K/AKT pathway upstream of mTORC1. physiology.org Studies have shown that both Wortmannin and Rapamycin can block insulin-stimulated phosphorylation of 4E-BP1 and S6K. physiology.org

Table 2: Impact of Inhibitors on Downstream mTORC1 Targets

InhibitorTargetEffect on 4E-BP1 PhosphorylationEffect on S6K PhosphorylationConsequence
Wortmannin PI3K Blocks upstream activation of mTORC1. physiology.org
Rapamycin mTORC1 Directly inhibits mTORC1 activity. physiology.orgrupress.org
This compound PI3K & mTORC1↓↓ (Synergistic Inhibition)↓↓ (Synergistic Inhibition)Dual blockade of the pathway is expected to lead to profound inhibition of protein synthesis.

Interactive Data Table: Users can explore the effects of each inhibitor on key downstream targets of mTORC1.

Interplay with Other Signaling Pathways and Kinases

The PI3K/AKT/mTOR axis is a highly interconnected signaling network with significant crosstalk with other pathways. The this compound, by targeting this central axis, can indirectly influence these interconnected pathways.

One of the most well-documented feedback loops involves the mitogen-activated protein kinase (MAPK) pathway. Inhibition of mTORC1 by Rapamycin has been shown to activate the MAPK/ERK pathway. nih.gov This activation is dependent on PI3K and is mediated through the S6K-PI3K-Ras pathway. nih.gov This feedback activation of the MAPK pathway can limit the anti-proliferative effects of mTORC1 inhibitors. nih.gov The Wortmannin component of the conjugate, by inhibiting PI3K, could potentially mitigate this feedback activation of the MAPK pathway. nih.gov

Furthermore, there is a complex interplay between the PI3K pathway and cAMP/PKA signaling. bioscientifica.com For instance, in certain cell types, the effects of PKA inhibitors on the phosphorylation of transcription factors like CREB can be altered by Wortmannin, suggesting a compartmentalization of signaling molecules that is influenced by PI3K activity. bioscientifica.com While Wortmannin inhibits PI3K, it has been reported to have no effect on NF-κB(p65) phosphorylation, whereas Rapamycin can reduce its phosphorylation in some cancer cell lines. frontiersin.org

Cross-talk with Extracellular Signal-Regulated Kinase (ERK) Pathways

The interaction between the PI3K/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways is complex and involves significant cross-talk. Inhibition of mTORC1 by rapamycin can lead to a feedback activation of the ERK pathway. nih.govjci.org Studies have shown that rapamycin treatment can induce the phosphorylation of ERK. nih.govoup.com This activation appears to be, at least in part, dependent on PI3K, as inhibitors of PI3K like wortmannin can reduce this rapamycin-induced ERK activation. nih.govjci.org

The mechanism for this cross-talk is multifaceted. One proposed mechanism involves a PI3K/Akt feedback loop where mTORC1 inhibition by rapamycin leads to an activation of PI3K/Akt, which in turn can regulate ERK activity. jci.orgoup.com However, some studies have observed rapamycin-induced ERK activation without a corresponding increase in Akt activation, suggesting other mechanisms may be at play. oup.com For instance, the Ras/MEK/ERK pathway can also directly influence mTOR activity. oup.com The interplay is further complicated by the fact that both the ERK and AKT pathways can be important in mediating cellular responses to rapamycin. nih.gov For example, in macrophages, both the MEK inhibitor U0126 and the PI3K inhibitor wortmannin were found to attenuate rapamycin-induced expression of mitogen-activated protein (MAP) kinase phosphatase-1 (MKP-1), a downstream target. nih.gov

Consideration of Off-Target Kinase Interactions (e.g., Polo-like Kinases, DNA-PKcs)

While wortmannin is a potent inhibitor of PI3K, it is known to interact with other kinases, particularly at higher concentrations. stemcell.com These off-target interactions are an important consideration for the this compound.

Polo-like Kinases (PLKs): Wortmannin has been shown to be a potent inhibitor of Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3). stemcell.comnih.govnih.gov The IC₅₀ values for wortmannin against PLK1 and PLK3 are in the nanomolar range, suggesting that at concentrations used to inhibit PI3K, PLK1 is also significantly inhibited. stemcell.comnih.gov A tetramethylrhodamine-wortmannin conjugate was instrumental in identifying this interaction. stemcell.comnih.govnih.gov Wortmannin covalently binds to a conserved lysine (B10760008) residue in the ATP-binding site of PLK1 and PLK3. chemsrc.com Inhibition of PLK3 by wortmannin has been shown to decrease the phosphorylation of p53 on serine 20 following DNA damage, indicating a functional consequence of this off-target effect. nih.gov

DNA-dependent Protein Kinase (DNA-PKcs): Wortmannin is also a known inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key player in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. nih.govaacrjournals.org The IC₅₀ of wortmannin for DNA-PK has been reported to be in the range of 16–120 nM. nih.gov Cryo-electron microscopy has revealed that wortmannin covalently binds to DNA-PKcs. nih.gov This inhibition of DNA-PK can sensitize cells to ionizing radiation and other DNA-damaging agents. nih.gov

The following table summarizes the inhibitory concentrations (IC₅₀) of wortmannin against its primary and off-target kinases.

KinaseIC₅₀ (nM)Reference(s)
PI3K3 chemsrc.com
PLK15.8 - 24 stemcell.comchemsrc.com
PLK348 - 49 stemcell.comchemsrc.com
DNA-PK16 chemsrc.com
ATM150 chemsrc.com
MLCK200 chemsrc.com

Influence on Autophagic Processes

Both rapamycin and wortmannin, the constituent components of the conjugate, have significant and somewhat opposing effects on autophagy, a cellular process for degrading and recycling cellular components. nih.govoaepublish.com

Rapamycin is a well-established inducer of autophagy. medchemexpress.commdpi.comnih.gov It achieves this by inhibiting mTORC1, a central negative regulator of the autophagic process. mdpi.comnih.gov By inhibiting mTOR, rapamycin can trigger the initiation of autophagosome formation. nih.gov In various cell types, treatment with rapamycin leads to an increase in autophagy markers such as LC3-II and Beclin-1, and has been shown to be neuroprotective in certain contexts by stimulating neuronal autophagy. nih.govnih.gov

Conversely, wortmannin is an inhibitor of autophagy. nih.govoaepublish.com It blocks autophagic sequestration by inhibiting class III PI3K (Vps34), which is essential for the nucleation step of autophagosome formation. oaepublish.commdpi.com The inhibitory effect of wortmannin on autophagy has been demonstrated by its ability to block the upregulation of autophagy markers and potentiate cell death under certain stress conditions. nih.gov

The dual nature of the this compound, therefore, presents a complex scenario regarding its net effect on autophagy. The rapamycin component would promote autophagy through mTOR inhibition, while the wortmannin component would inhibit it at the level of PI3K. The ultimate cellular outcome likely depends on the relative potencies, concentrations, and cellular context.

CompoundEffect on AutophagyMechanismReference(s)
Rapamycin InducerInhibits mTORC1, a negative regulator of autophagy. medchemexpress.commdpi.comnih.gov
Wortmannin InhibitorInhibits class III PI3K (Vps34), which is required for autophagosome nucleation. nih.govoaepublish.com

Cellular and Preclinical Efficacy Studies of Wortmannin Rapamycin Conjugates

In Vitro Investigations of Growth Inhibition in Malignant Cell Lines

The Wortmannin-Rapamycin conjugate is a prodrug that, upon hydrolysis, releases analogs of 17-hydroxywortmannin (B26595) and rapamycin (B549165). biomol.comcaymanchem.com This design allows for the simultaneous inhibition of both PI3K and mTOR Complex 1 (mTORC1). biomol.com

Comparative Analysis with Individual Inhibitor Treatments

Studies comparing the conjugate to its individual components, wortmannin (B1684655) and rapamycin, have demonstrated its potential. While wortmannin and rapamycin individually inhibit cell growth, the conjugate often exhibits superior or comparable activity. For instance, a specific conjugate, compound 7c, was developed as a furan (B31954) ring-opened derivative with potent antitumor activities and improved water solubility. medchemexpress.com In various cancer cell lines, rapamycin alone has shown potent in vitro cytotoxicity, with IC50 values in the nanomolar range. nih.gov However, the rationale for creating a conjugate stems from the synergistic action of inhibiting both PI3K and mTOR. nih.govacs.org The conjugate is designed to offer a more robust and broader anticancer efficacy than either inhibitor alone. nih.gov

Assessment of Synergy in Cellular Models

The hyperactivation of the PI3K/AKT/mTOR signaling pathway is a common event in many cancers, and the simultaneous inhibition of PI3K and mTOR can lead to synergistic anticancer effects. nih.govacs.org The this compound was specifically designed to leverage this synergy. nih.govbiomol.com By delivering both inhibitors to the cancer cell, the conjugate aims to overcome resistance mechanisms and more effectively shut down pro-growth and survival signals. nih.gov The co-targeting of both PI3K and mTOR presents an opportunity for a more profound and durable response in cellular models of cancer compared to single-agent treatments. nih.govacs.org

In Vivo Efficacy in Murine Xenograft Models

The antitumor activity of the this compound has been evaluated in several mouse xenograft models, demonstrating its potential as a therapeutic agent.

Inhibition of Tumor Progression in Colon and Renal Carcinoma Models

In vivo studies have shown that the this compound effectively inhibits tumor growth in mouse models of colon and renal cancer. biomol.comcaymanchem.com Specifically, the conjugate demonstrated superior efficacy in inhibiting the growth of HT-29 colon tumors and A498 renal tumors compared to rapamycin administered alone. biomol.comcaymanchem.com One particular conjugate, designated 7c, completely inhibited the growth of HT29 tumors. nih.govacs.org In the A498 renal tumor model, this same conjugate showed superior efficacy over either of its individual components. nih.govacs.org Furthermore, in a U87MG glioma xenograft model, the conjugate was profoundly active. nih.gov

Potentiation of Antitumor Activity in Combination with Angiogenesis Inhibitors (e.g., Bevacizumab)

The combination of the this compound with anti-angiogenic therapies has shown significant promise. When administered with bevacizumab, a VEGF-blocker, the conjugate led to substantial regression of larger A498 renal tumors in mice. biomol.comcaymanchem.comcvmh.fr This suggests that the dual inhibition of the PI3K/mTOR pathway by the conjugate, coupled with the anti-angiogenic effect of bevacizumab, creates a powerful antitumor strategy. nih.govbiomol.com The conjugate exhibited superior efficacy over its individual components when used in combination with bevacizumab in the A498 renal tumor model. nih.govacs.org

Analysis of Pharmacodynamic Biomarkers in Preclinical Models

Pharmacodynamic studies are crucial for understanding the mechanism of action of a drug in a living organism. For the this compound, these studies have focused on confirming the inhibition of the PI3K/mTOR pathway in preclinical models. The conjugate is designed to release its active components, 17-hydroxywortmannin and rapamycin analogs, in vivo. biomol.comcaymanchem.com The analysis of downstream markers of the PI3K/mTOR pathway, such as the phosphorylation status of Akt and S6 kinase, would provide evidence of target engagement. nih.gov Studies with similar dual PI3K/mTOR inhibitors have shown that monitoring these biomarkers in tumor tissue can confirm the drug's mechanism of action and help determine effective dosing.

Advanced Methodologies and Analytical Approaches in Conjugate Research

Chromatographic Techniques for Compound Characterization and Release Profiling

Chromatographic methods are fundamental to the characterization of Wortmannin-Rapamycin conjugates and for monitoring the release of the individual active molecules. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase configuration (RP-HPLC), is a cornerstone technique.

For the characterization of the active components, established HPLC methods for rapamycin (B549165) utilize C8 or C18 columns with mobile phases typically consisting of methanol/water or acetonitrile/ammonium acetate (B1210297) mixtures. brieflands.comsigmaaldrich.com Detection is commonly performed using UV spectrophotometry at wavelengths around 277 nm. brieflands.com These methods are crucial for assessing the purity of the starting materials and for quantifying the released rapamycin from the conjugate.

A critical application of HPLC is in release profiling, where the stability of the conjugate and the rate of cleavage of its linker are assessed in various biological media, such as serum. nih.gov By monitoring the decrease of the intact conjugate peak and the corresponding increase in the peaks of the individual inhibitors over time, researchers can determine the release kinetics. nih.gov This is particularly important for prodrug designs, where the conjugate is intended to break down and release its active components under physiological conditions. caymanchem.combiomol.com Liquid Chromatography-Mass Spectrometry (LC-MS) is also indispensably used to confirm the molecular weight and structural integrity of the newly synthesized conjugate, ensuring the successful chemical ligation of the two parent molecules.

Table 1: Chromatographic Methods in Conjugate Analysis

Technique Purpose Key Parameters & Examples

| RP-HPLC | Purity assessment, Quantification, Release Profiling | Columns: C8, C18 brieflands.comsigmaaldrich.comMobile Phase: Methanol/Water, Acetonitrile/Buffer brieflands.comsigmaaldrich.comDetector: UV (e.g., 277 nm) brieflands.com | | LC-MS | Structural Confirmation | Provides molecular weight and fragmentation data to confirm the identity of the intact conjugate. |

Cellular Imaging Techniques for Subcellular Localization and Uptake

Understanding if and how the Wortmannin-Rapamycin conjugate enters target cells and where it localizes is vital for interpreting its biological activity. Cellular imaging techniques, primarily based on fluorescence microscopy, are the principal tools for these investigations.

To enable visualization, the conjugate can be chemically modified to include a fluorescent tag or fluorophore. The uptake of this labeled conjugate into living cells can then be monitored in real-time using confocal microscopy. researchgate.net This technique provides high-resolution images, allowing researchers to determine the subcellular localization of the conjugate, for instance, whether it remains trapped in endosomes or successfully reaches the cytoplasm where its targets, PI3K and mTOR, reside. mdpi.com

Table 2: Cellular Imaging Methodologies

Technique Primary Application Information Gained
Confocal Microscopy Visualization of Uptake & Localization High-resolution images of conjugate distribution within cellular compartments (e.g., cytoplasm, nucleus, endosomes). researchgate.net
High-Content (HC) Imaging Quantitative & High-Throughput Analysis Statistically significant data on uptake efficiency, localization patterns, and potential cytotoxicity from a large cell population. beilstein-journals.org
Flow Cytometry (FACS) High-Throughput Quantification Measures the mean fluorescence intensity across a population, providing a rapid assessment of the extent of conjugate uptake. mdpi.com

Kinase Activity Assays and Phosphoproteomic Analysis

The primary molecular function of the this compound is to inhibit the kinase activity of PI3K and mTOR. frontiersin.org Assessing the downstream effects of this inhibition is key to confirming its mechanism of action.

A standard and direct method is the use of kinase activity assays, often performed via Western blotting. This technique uses phospho-specific antibodies to detect the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway. For the this compound, a potent inhibitory effect is confirmed by observing a strong reduction in the phosphorylation of AKT at two key sites: Threonine 308 (T308), a direct target of PI3K-dependent PDK1, and Serine 473 (S473), which is phosphorylated by the mTORC2 complex. acs.orgunc.edu Inhibition of the mTORC1 branch is typically verified by measuring the reduced phosphorylation of downstream targets like the S6 ribosomal protein. unc.edu

For a more global and unbiased view of the conjugate's impact on cellular signaling, phosphoproteomic analysis using mass spectrometry is employed. aacrjournals.orgnih.gov This powerful technique allows for the large-scale identification and quantification of thousands of phosphorylation sites across the entire proteome. nih.gov By comparing the phosphoproteome of cells treated with the conjugate to untreated cells, researchers can map the full spectrum of signaling pathways modulated by dual PI3K and mTOR inhibition, potentially uncovering novel effects or mechanisms of resistance. aacrjournals.org

Table 3: Analysis of Kinase Inhibition

Method Scale Key Targets / Analysis

| Western Blotting | Targeted | Measures phosphorylation of specific proteins:

  • p-AKT (S473): mTORC2 inhibition acs.org
  • p-AKT (T308): PI3K inhibition acs.org
  • p-S6 Ribosomal Protein: mTORC1 inhibition unc.edu | | Phosphoproteomics (Mass Spec) | Global / System-wide | Quantitative analysis of thousands of phosphorylation sites to map the global impact on cellular signaling networks. aacrjournals.orgnih.gov |
  • Development of Novel Conjugation Strategies for Enhanced Delivery

    The design of the this compound itself represents a novel strategy to simultaneously deliver two distinct inhibitors. The core of this innovation lies in the chemical linker that joins the two molecules.

    The predominant strategy employed is a prodrug approach , where analogs of 17-hydroxywortmannin (B26595) and rapamycin are connected via a diester-based linker. acs.orgnih.gov This linker is specifically designed to be stable externally but to undergo hydrolysis in vivo, releasing the two individual, highly potent inhibitors at the site of action. caymanchem.combiomol.com This approach ensures that the two drugs are delivered in a coordinated fashion.

    A significant advantage of this conjugation strategy is the improvement of the physicochemical properties of the parent compounds. For instance, the conjugate known as 7c demonstrates enhanced aqueous solubility (460 μg/mL) compared to rapamycin analogues or a simple physical mixture of the two inhibitors. acs.org This improved solubility can facilitate formulation and administration. While the diester linker is specific to this conjugate, other strategies in the broader field of drug conjugation include the use of different cleavable linkers, such as peptide sequences, or attachment to polymer backbones to further modify properties like solubility and biodistribution. nih.gov The overarching goal is to create a single chemical entity that improves upon the therapeutic properties of the individual components.

    Table 4: Conjugation Strategies and Their Aims

    Strategy Description Primary Goal(s)

    | Prodrug Linker (Diester) | A cleavable diester bond connects the wortmannin (B1684655) and rapamycin analogs. acs.orgnih.gov | - Coordinated delivery of both inhibitors.

  • In vivo release of active molecules via hydrolysis. caymanchem.com | | Solubility Enhancement | The conjugate structure itself results in improved aqueous solubility compared to parent drugs. acs.org | - Overcome formulation challenges associated with poor solubility.
  • Potentially improve bioavailability. | | Polymer Conjugation | An alternative approach where a drug is attached to a polymer backbone (e.g., PEG). nih.gov | - Dramatically alter solubility and biodistribution profiles. nih.gov |
  • Future Directions in Wortmannin Rapamycin Conjugate Research

    Exploration of Structure-Activity Relationships for Optimized Hybrid Inhibitors

    Future research will heavily focus on the systematic exploration of structure-activity relationships (SAR) to develop more potent and selective Wortmannin-Rapamycin hybrid inhibitors. rsc.orgnih.gov The goal of SAR studies is to understand how specific chemical modifications to the conjugate's structure influence its biological activity. acs.org This involves synthesizing a variety of analogs and assessing their inhibitory effects on PI3K and mTOR. rsc.orgnih.gov

    Key areas of investigation in SAR studies for these conjugates include:

    Linker Optimization: The nature of the linker connecting the Wortmannin (B1684655) and Rapamycin (B549165) moieties is crucial. biomol.comrsc.org Research will likely explore different linker lengths, compositions, and cleavage sites to ensure the timely and efficient release of both inhibitor components within the target cells. biomol.com A prodrug linker, for example, is designed to be hydrolyzed in vivo to release the active inhibitors. biomol.com

    Modification of Inhibitor Scaffolds: Systematic modifications to the core structures of both Wortmannin and Rapamycin can lead to improved potency and selectivity. rsc.orgacs.org For instance, modifications to the thieno[3,2-d]pyrimidine (B1254671) core of PI-103, a dual PI3K/mTOR inhibitor, led to the development of more selective modulators. rsc.org Similarly, alterations to the benzothiazole (B30560) ring in certain dual inhibitors have been examined to improve metabolic stability without compromising inhibitory activity. acs.org

    Enhancing Selectivity: While dual inhibition is the goal, fine-tuning the selectivity for different PI3K isoforms (α, β, γ, δ) and the two mTOR complexes (mTORC1 and mTORC2) is a critical objective. nih.gov SAR data can help in designing conjugates that exhibit a desired selectivity profile, which could translate to improved efficacy and reduced off-target effects. rsc.org

    Compound SeriesKey Structural ModificationsImpact on Activity/PropertiesReference
    4-amino-6-methyl-1,3,5-triazine sulfonamidesSynthesis of a series of sulfonamide derivatives.Identified compound 3j as a pan-class I PI3K inhibitor with moderate selectivity over mTOR and good oral bioavailability in rats. nih.gov
    6,5-Heterocyclic analoguesReplacement of the benzothiazole ring with various 6,5-heterocycles.Aimed to reduce metabolic deacetylation and improve metabolic stability. Compound 10 showed good oral bioavailability and significant inhibition of Akt phosphorylation in vivo. acs.org
    4-methylpyridopyrimidinone seriesDerivatives of 2-amino-4-methylpyrido[2,3-d]pyrimidine.Led to the identification of potent PI3K/mTOR dual inhibitors with robust ADMET properties and in vivo antitumor efficacy. researchgate.net

    Rational Design of Next-Generation Conjugates with Improved Pharmacological Profiles

    Building upon SAR data, the rational design of next-generation Wortmannin-Rapamycin conjugates aims to create molecules with superior pharmacological properties. acs.orgresearchgate.net This involves a more targeted and predictive approach, often utilizing computational modeling and structure-based drug design. researchgate.netacs.org

    Key objectives for the rational design of new conjugates include:

    Improved Solubility and Bioavailability: Both Wortmannin and Rapamycin have limitations such as poor water solubility. researchgate.netnih.govnih.gov Conjugation strategies can address this. For instance, a furan (B31954) ring-opened derivative of a Wortmannin-Rapamycin conjugate, known as this compound 1, demonstrated improved water solubility. medchemexpress.commedchemexpress.com Similarly, nanoformulations like Rapatar have been developed to increase the bioavailability of Rapamycin. nih.gov

    Enhanced Metabolic Stability: The chemical stability of the conjugate in biological systems is paramount for its therapeutic effectiveness. acs.org Efforts are being made to design conjugates that are resistant to metabolic degradation, thereby prolonging their half-life and therapeutic window. acs.orgnih.gov

    Targeted Delivery: Future conjugates may incorporate targeting moieties that direct the drug specifically to cancer cells, minimizing exposure to healthy tissues. This could involve conjugation to antibodies or other ligands that bind to tumor-specific antigens. rsc.org

    Overcoming Resistance: A significant challenge in cancer therapy is the development of drug resistance. mdpi.com Dual inhibitors like the this compound are inherently designed to combat resistance by targeting multiple points in a signaling pathway. nih.govnih.gov Next-generation design will focus on creating conjugates that can overcome known resistance mechanisms to mTOR inhibitors. mdpi.com

    Design StrategyObjectiveExample/ApproachReference
    Structure-Based Drug DesignTo improve in vitro potency and address ADMET issues.Lead optimization of a tricyclic imidazo (B10784944) rsc.orgnih.govnaphthyridine series to yield PF-04979064, a potent PI3K/mTOR dual inhibitor. acs.org
    Prodrug ConjugationTo improve solubility and in vivo efficacy.Development of this compound 1, a furan ring-opened derivative with enhanced water solubility and potent antitumor activity. medchemexpress.commedchemexpress.com
    NanoformulationTo increase water solubility and bioavailability for oral administration.Creation of Rapatar, a nanoformulated micelle of rapamycin, which showed significantly increased bioavailability. nih.gov
    Peptide ConjugationTo create dual-target inhibitors.Synthesis of rapamycin-peptide conjugates that inhibit both mTOR and Akt kinase activity. rsc.org

    Investigation of Conjugates in Diverse Pathological Contexts Beyond Oncology

    While the primary focus of this compound research has been oncology, the PI3K/mTOR pathway is implicated in a wide range of other diseases. mdpi.com A significant future direction will be to explore the therapeutic potential of these conjugates in non-cancerous pathological contexts.

    One promising area is in the field of virology. The PI3K/mTOR pathway is known to be manipulated by various viruses to facilitate their replication. nih.govasm.orgplos.org For example:

    Encephalomyocarditis Virus (EMCV): Studies have shown that inhibitors of the PI3K-FRAP pathway, such as Rapamycin and Wortmannin, can enhance the replication of defective EMCV strains. nih.gov This suggests a complex interplay between the virus and this signaling pathway that could be therapeutically targeted.

    Respiratory Syncytial Virus (RSV): Research indicates that RSV induces autophagy to promote its own replication, and this process is influenced by the mTOR signaling pathway. asm.org Inhibition of this pathway could therefore represent a novel antiviral strategy.

    Seneca Valley Virus (SVV): In the case of SVV, inhibitors of PI3K like Wortmannin and LY294002 were found to increase viral titer, suggesting that the virus benefits from the induced autophagy. asm.org

    Alphaviruses: The PI3K/AKT pathway is hyperactivated during alphavirus infection, leading to pro-viral metabolic changes. plos.org Inhibition of this pathway with Wortmannin was shown to decrease the release of progeny virus. plos.org

    JC Polyomavirus (JCPyV): This virus requires the PI3K-Akt-mTOR cascade to infect primary normal human astrocytes, and inhibitors of this pathway can reduce JCPyV infection. mdpi.com

    Beyond viral infections, the role of the PI3K/mTOR pathway in neurodegenerative diseases like Parkinson's disease is also an area of active investigation. mdpi.com Rapamycin has been studied for its potential to modulate mTOR signaling and provide neuroprotective effects. mdpi.com The application of dual-inhibitor conjugates in these contexts could offer new therapeutic avenues.

    Integration with Emerging Therapeutic Modalities and Combination Therapies

    To maximize the therapeutic impact of Wortmannin-Rapamycin conjugates, future research will focus on their integration with other treatment modalities and the development of effective combination therapies. frontiersin.org The rationale behind combination therapy is to target multiple pathways simultaneously, thereby increasing efficacy and overcoming resistance. frontiersin.orguio.no

    Potential combination strategies include:

    Combination with Chemotherapy: Combining Wortmannin-Rapamycin conjugates with traditional cytotoxic agents could lead to synergistic anti-cancer effects. frontiersin.org

    Combination with Anti-Angiogenic Agents: The combination of a this compound with an anti-angiogenic agent like bevacizumab has shown superior efficacy in a renal tumor model. biomol.comrsc.org

    Integration with Targeted Therapies: Combining the conjugate with other small-molecule inhibitors that target different signaling pathways could prevent compensatory signaling and enhance tumor cell killing. frontiersin.org

    Radioimmunotherapy Conjugates: The concept of conjugating therapeutic agents to antibodies for targeted delivery is well-established. uio.no Future iterations could involve linking Wortmannin-Rapamycin conjugates to tumor-targeting antibodies, creating a highly specific and potent therapeutic.

    Nanoparticle-Mediated Delivery: Encapsulating the conjugate within nanoparticles can improve its pharmacokinetic profile and allow for co-delivery with other therapeutic agents in a single formulation. mdpi.com

    The continued exploration of these future directions holds the promise of developing more effective, safer, and broadly applicable therapies based on the dual inhibition of the PI3K/mTOR pathway with Wortmannin-Rapamycin conjugates.

    Q & A

    Q. Q1. What experimental models are most appropriate for studying the molecular mechanisms of Wortmannin-Rapamycin Conjugate in cancer biology?

    Methodological Answer:

    • In vitro models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess autophagy and PI3K/mTOR pathway inhibition via dose-response assays. Include controls for off-target effects using siRNA knockdowns of target proteins .
    • In vivo models : Employ xenograft mouse models with tumor volume measurements and immunohistochemical validation of pathway suppression. Ensure dosing aligns with pharmacokinetic profiles from prior studies (e.g., 0.5–5 mg/kg, intraperitoneal administration) .
    • Key validation : Cross-reference results with single-agent Wortmannin and Rapamycin to isolate conjugate-specific effects.

    Q. Q2. How should researchers validate assays for quantifying the conjugate’s dual-target activity in preclinical studies?

    Methodological Answer:

    • Biochemical assays : Use ELISA or Western blot to measure PI3K (via Akt phosphorylation) and mTOR (via S6K1 activity) inhibition. Normalize data to baseline activity in untreated controls .
    • Cell viability assays : Combine MTT and clonogenic survival tests to distinguish cytostatic vs. cytotoxic effects. Include synergy scoring (e.g., Chou-Talalay method) to confirm dual-target efficacy .
    • Reproducibility : Validate assays across ≥3 independent replicates and reconcile discrepancies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

    Advanced Research Questions

    Q. Q3. How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies of the conjugate?

    Methodological Answer:

    • Variable analysis : Compare dosing schedules (e.g., bolus vs. sustained release), bioavailability, and tumor microenvironment factors (e.g., hypoxia) that may limit in vivo efficacy .
    • Pharmacodynamic modeling : Use compartmental models to simulate conjugate distribution and target engagement. Incorporate mass spectrometry data to validate tissue-specific concentrations .
    • Data reconciliation : Apply Bayesian hierarchical models to integrate conflicting datasets, assigning higher weight to studies with rigorous controls (e.g., matched genetic backgrounds in animal models) .

    Q. Q4. What strategies optimize the design of combination therapies involving this compound and other targeted agents?

    Methodological Answer:

    • Mechanistic synergy : Prioritize agents targeting parallel pathways (e.g., MEK inhibitors) to avoid redundant suppression. Pre-screen combinations using high-throughput synergy screens (e.g., Checkerboard assays) .
    • Pharmacokinetic alignment : Ensure overlapping half-lives and compatible administration routes. Use LC-MS/MS to monitor drug-drug interaction risks (e.g., CYP450 enzyme modulation) .
    • Toxicity management : Implement adaptive dosing in phase I trials, guided by real-time biomarker monitoring (e.g., serum ALT/AST for hepatotoxicity) .

    Q. Q5. How should researchers address missing data in longitudinal studies evaluating the conjugate’s long-term efficacy?

    Methodological Answer:

    • Imputation techniques : Apply multiple imputation (MI) with informative conjugate priors (e.g., normal-inverse gamma distributions) to preserve statistical power in incomplete datasets .
    • Sensitivity analysis : Test assumptions using Rubin’s rules to compare results under "missing at random" (MAR) vs. "missing not at random" (MNAR) scenarios .
    • Preventive measures : Design studies with oversampling (10–15% above calculated sample size) and rigorous follow-up protocols to minimize attrition .

    Data Presentation and Interpretation

    Q. Q6. What are best practices for visualizing complex dose-response relationships in studies of the conjugate?

    Methodological Answer:

    • Graphical standards : Use 3D surface plots to illustrate synergy/antagonism in combination therapies. Annotate EC50/IC50 values with 95% confidence intervals .
    • Table design : Include comparative tables for AUC (area under the curve) metrics across models, highlighting statistical significance (p < 0.05) .
    • Avoid pitfalls : Exclude non-validated exploratory endpoints from primary figures to prevent overinterpretation .

    Q. Q7. How should researchers interpret conflicting findings between biochemical and phenotypic assays in conjugate studies?

    Methodological Answer:

    • Contextual analysis : Assess whether discrepancies arise from assay sensitivity (e.g., Western blot vs. flow cytometry detection limits) or biological heterogeneity (e.g., subpopulations of cancer stem cells) .
    • Cross-validation : Correlate biochemical data (e.g., mTOR inhibition) with phenotypic outcomes (e.g., autophagy flux via LC3-II puncta counts) using Spearman’s rank correlation .
    • Expert review : Engage interdisciplinary teams to evaluate mechanistic plausibility and identify confounding variables (e.g., off-target kinase inhibition) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.